molecular formula C23H23N3OS B11524204 2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11524204
M. Wt: 389.5 g/mol
InChI Key: QBBZMGINZAZBFE-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be employed to form the hexahydroquinoline core.

    Functional Group Introduction:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalyst Selection: Choosing efficient catalysts to speed up the reaction.

    Process Optimization: Adjusting reaction parameters such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The exact pathways depend on the biological context and the specific activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinolines: Other compounds in this class with similar structures.

    Thiophene Derivatives: Compounds containing the thiophene ring.

    Amino Carbonitriles: Compounds with amino and carbonitrile functional groups.

Uniqueness

2-Amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H23N3OS/c1-14-6-4-5-7-17(14)26-18-10-23(2,3)11-19(27)21(18)20(15-8-9-28-13-15)16(12-24)22(26)25/h4-9,13,20H,10-11,25H2,1-3H3

InChI Key

QBBZMGINZAZBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(C(=C2N)C#N)C4=CSC=C4)C(=O)CC(C3)(C)C

Origin of Product

United States

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